molecular formula C26H31N3O6 B12380560 Fmoc-Val-Ala-aminomethyl acetate

Fmoc-Val-Ala-aminomethyl acetate

Cat. No.: B12380560
M. Wt: 481.5 g/mol
InChI Key: MZBRJYLMNFPXHD-HJPURHCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Val-Ala-aminomethyl acetate is a compound used primarily as an antibody-drug conjugate linker. This compound is known for its role in the synthesis of antibody-drug conjugates, which are used in targeted cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Ala-aminomethyl acetate involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process typically includes the reaction of Fmoc-protected amino acids with aminomethyl acetate under specific conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Val-Ala-aminomethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are the deprotected amino acids and the active drug components used in antibody-drug conjugates .

Scientific Research Applications

Fmoc-Val-Ala-aminomethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-Val-Ala-aminomethyl acetate involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of the drug to the antibody, allowing for targeted delivery to cancer cells. The linker is cleaved in the target environment, releasing the active drug to exert its therapeutic effects .

Properties

Molecular Formula

C26H31N3O6

Molecular Weight

481.5 g/mol

IUPAC Name

[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]methyl acetate

InChI

InChI=1S/C26H31N3O6/c1-15(2)23(25(32)28-16(3)24(31)27-14-35-17(4)30)29-26(33)34-13-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,15-16,22-23H,13-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t16-,23-/m0/s1

InChI Key

MZBRJYLMNFPXHD-HJPURHCSSA-N

Isomeric SMILES

C[C@@H](C(=O)NCOC(=O)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NCOC(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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